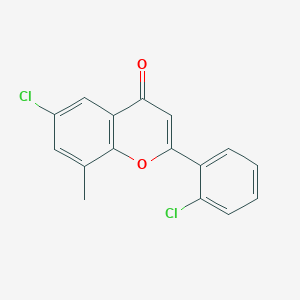
7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide is a chemical compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9H-xanthene-3-carboxylic acid and ethylsulfanyl reagents.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as triethylamine or pyridine.
Reaction Steps:
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its fluorescence properties and used in similar applications.
9-Oxo-9H-xanthene-3-carboxylic acid: A precursor in the synthesis of various xanthene derivatives.
Ethylsulfanyl derivatives: Compounds with similar ethylsulfanyl groups that exhibit comparable chemical reactivity.
Uniqueness
7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide stands out due to its unique combination of the xanthene core and the ethylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89217-54-9 |
|---|---|
Formule moléculaire |
C16H13NO3S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
7-ethylsulfanyl-9-oxoxanthene-3-carboxamide |
InChI |
InChI=1S/C16H13NO3S/c1-2-21-10-4-6-13-12(8-10)15(18)11-5-3-9(16(17)19)7-14(11)20-13/h3-8H,2H2,1H3,(H2,17,19) |
Clé InChI |
ZRSGNXZQXXXROO-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


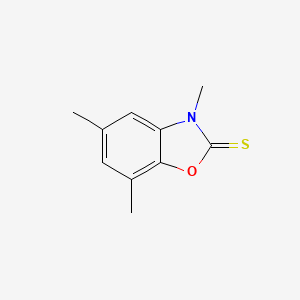
![N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14141193.png)
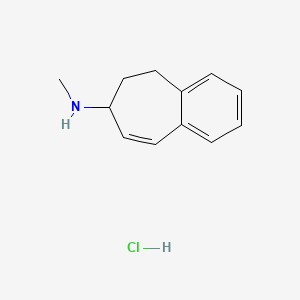
![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
![4-[(2,3-dimethoxybenzylidene)amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B14141210.png)
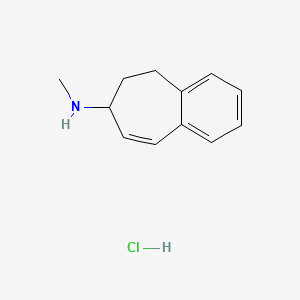
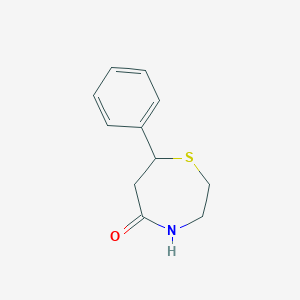
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
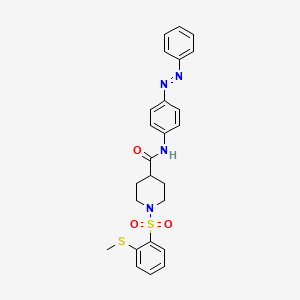
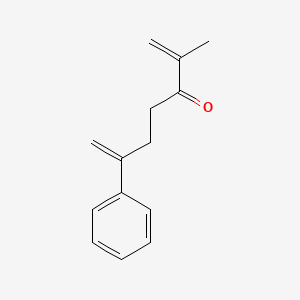

![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)
